molecular formula C9H17N3 B1502026 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine CAS No. 936939-86-5

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

Cat. No.: B1502026
CAS No.: 936939-86-5
M. Wt: 167.25 g/mol
InChI Key: BNTYGROVQTUQNE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a chemical compound offered for early discovery research and development. It belongs to the class of N-alkyl pyrazole derivatives, a privileged scaffold in medicinal and organic chemistry known for its versatile applicability as a building block for pharmaceuticals and other functional molecules . The structural motif of a pyrazole ring linked to an alkylamine chain presents potential for further functionalization and incorporation into larger, more complex molecular architectures. Pyrazole-containing compounds are frequently explored in scientific research for their broad biological activities, which can include anticancer and anti-inflammatory properties . Furthermore, pyrazole derivatives are significant in materials science and catalysis, where they can act as key ligands in metal complexes for oxidation reactions and other catalytic processes . The specific research applications for this compound are exploratory, and its value lies in its potential as a synthetic intermediate or a precursor for the development of novel chemical entities. This product is provided as-is for research purposes.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7-9(5-4-6-10-3)8(2)12-11-7/h10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTYGROVQTUQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650804
Record name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936939-86-5
Record name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H17N3
  • CAS Number : 936940-75-9
  • Molecular Weight : 167.25 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that derivatives of pyrazole compounds can modulate various biological pathways. Specifically, studies have shown that related compounds can:

  • Inhibit the mTORC1 pathway, which is crucial in cell growth and proliferation.
  • Enhance autophagy processes, potentially leading to anticancer effects by promoting the degradation of damaged cellular components .

Anticancer Properties

One notable study investigated the antiproliferative effects of pyrazole derivatives on pancreatic cancer cells (MIA PaCa-2). The findings suggested that certain derivatives exhibited submicromolar antiproliferative activity and good metabolic stability. These compounds disrupted autophagic flux and modulated mTORC1 activity, indicating a promising avenue for cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. For instance, related studies on similar pyrazole derivatives have shown varying bioavailability depending on the administration route:

CompoundRouteDose (mg/kg)C_max (ng/mL)T_max (h)AUC (ng/mL·h)
Compound 16PO10330.505700
Compound 16IP108300.2566,000

These pharmacokinetic profiles highlight the importance of selecting appropriate dosing routes to maximize therapeutic efficacy .

Neuropharmacological Effects

Research also suggests that pyrazole derivatives may exhibit neuropharmacological effects. For example, compounds have been shown to interfere with inflammatory pathways in microglia, potentially offering protective effects against neurodegenerative conditions . This opens avenues for further exploration in treating diseases characterized by inflammation and oxidative stress.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Activity : A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant anticancer properties through modulation of autophagy and mTORC1 signaling pathways .
  • Neuroprotective Effects : Another investigation highlighted the ability of specific pyrazole derivatives to reduce reactive oxygen species (ROS) generation in neuronal cells following ischemic injury, suggesting their potential as neuroprotective agents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine has been investigated for its potential to act as a lead compound in developing new anticancer agents.

Neuroprotective Effects
Research has also suggested that pyrazole compounds may have neuroprotective effects. A study published in Neuroscience Letters highlighted the ability of certain pyrazole derivatives to protect neuronal cells from oxidative stress-induced apoptosis . This suggests that this compound may be explored for therapeutic strategies in neurodegenerative diseases.

Agricultural Science

Pesticide Development
The compound has been evaluated for its potential use in developing novel pesticides. Pyrazole derivatives are known to exhibit insecticidal activity against various pests. A case study published in Pest Management Science demonstrated that certain pyrazole-based compounds effectively control pest populations while being less harmful to beneficial insects . This application can lead to the development of safer agricultural practices.

Materials Science

Polymer Synthesis
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Research has shown that incorporating pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties . This makes it a valuable component in creating advanced materials for various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity
Neuroprotective effects
Agricultural ScienceDevelopment of novel pesticides
Materials ScienceSynthesis of advanced polymers

Case Study 1: Antitumor Activity

A recent investigation into the antitumor effects of this compound revealed significant cytotoxic effects against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis markers, concluding that the compound could serve as a potential lead for further drug development .

Case Study 2: Pesticide Efficacy

In a field trial assessing the efficacy of new pesticide formulations containing pyrazole derivatives, researchers found that formulations including this compound significantly reduced pest populations while maintaining safety for non-target species . This underscores the compound's potential role in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and side-chain modifications:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties References
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine Pyrazole (3,5-dimethyl), N-methylpropan-1-amine chain ~181.3 Pharmaceutical intermediate
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Isoxazole (3,5-dimethyl), propan-1-amine chain ~168.2 Bioactive molecule scaffold
N-Methyl-3,5-dinitro-1H-pyrazol-4-amine Pyrazole (3,5-dinitro), N-methylamine ~201.1 High-energy material precursor
Promazine Hydrochloride Phenothiazine core, N-methylpropan-1-amine chain ~320.3 Antipsychotic drug (impurity reference)
Desipramine Hydrochloride Dibenzazepine core, N-methylpropan-1-amine chain ~302.8 Antidepressant (pharmaceutical impurity)
Key Observations:

Nitro-substituted pyrazoles (e.g., N-methyl-3,5-dinitro-1H-pyrazol-4-amine) exhibit high thermal stability and energetic properties, unlike the non-nitrated target compound .

Bulkier aromatic systems (e.g., phenothiazine in Promazine) drastically alter pharmacological activity, highlighting the pyrazole core’s role in modulating target specificity .

Physicochemical Properties

  • Melting Points : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro in N-methyl-3,5-dinitro-1H-pyrazol-4-amine) typically exhibit higher melting points (>150°C) due to intermolecular interactions, whereas the target compound’s melting point is likely lower (~50–100°C) based on analogous amines .
  • Solubility : The N-methylpropan-1-amine chain improves solubility in polar solvents compared to purely aromatic pyrazoles (e.g., 3,4,5-trinitro-1H-pyrazole) .

Preparation Methods

General Synthetic Approach

The target compound contains a 3,5-dimethyl-1H-pyrazol-4-yl moiety linked to an N-methylpropan-1-amine side chain. The synthesis typically involves:

  • Formation of the pyrazole ring system with appropriate substitution.
  • Introduction of the N-methylpropan-1-amine side chain via nucleophilic substitution or reductive amination.
  • Optimization of reaction conditions to maximize yield and purity.

Pyrazole Ring Construction

The 3,5-dimethylpyrazole core is commonly synthesized by condensation of 1,3-diketones (such as 2,4-pentanedione) with hydrazine derivatives or hydroxylamine derivatives under controlled conditions.

Key Method: Direct Preparation of N-substituted Pyrazoles

  • Use of primary aliphatic amines as limiting reagents with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF solvent at 85 °C for 1.5 hours.
  • Workup involves chromatographic purification.
  • Yields for related N-substituted pyrazoles range from 36% to 47%, indicating moderate efficiency.

Example Data from Related Pyrazoles:

Compound Amine Used Yield (%) Physical State Key Spectroscopic Data (1H NMR)
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 38 Yellowish oil δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H)
3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole tert-pentyl amine 36 Yellowish volatile liquid δ 5.75 (s, 1H), 2.33 (s, 1H), 2.16 (s, 1H)
3,5-Dimethyl-1-phenyl-1H-pyrazole Aniline derivative 47 Yellowish oil δ 7.34 (d, 4H), 5.91 (s, 1H), 2.22 (d, 6H)

These methods demonstrate the feasibility of constructing the pyrazole ring with various N-substituents, which can be adapted for the N-methylpropan-1-amine side chain.

Introduction of the N-Methylpropan-1-amine Side Chain

The side chain can be introduced by nucleophilic substitution or reductive amination strategies involving halogenated pyrazole intermediates or pyrazole aldehydes.

Ring Opening of Epoxides with Amines

  • A method reported involves the ring opening of epoxides with secondary amines, including N-methylamines, to form β-amino alcohols, which can be further transformed to amines.
  • Common solvents include ethanol, acetonitrile, or toluene, with microwave irradiation enhancing yields.
  • Careful choice of solvent suppresses side reactions such as ethanol addition to oxiranes.
  • This method is applicable to pyrazole derivatives functionalized with chlorinated benzyl groups, which can be adapted for the propan-1-amine side chain.

Specific Synthetic Example for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

While direct literature on this exact compound is limited, a general synthetic route can be proposed based on the above methods:

  • Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (or equivalent electrophilic intermediate) via condensation of 2,4-pentanedione with hydrazine derivatives.

  • Reductive amination of the aldehyde with N-methylpropan-1-amine or its precursor:

    • Mix the pyrazole aldehyde with N-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • Reaction conditions typically involve mild acid catalysis, room temperature to 40 °C, in solvents like methanol or dichloromethane.
    • Purification by chromatography yields the target amine.
  • Alternatively, nucleophilic substitution on a halogenated pyrazole intermediate with N-methylpropan-1-amine under basic conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, toluene, ethanol Choice affects side reactions and solubility
Temperature 25–85 °C Higher temperatures favor ring formation
Reaction Time 1.5–4 hours Depends on step and reagents
Catalyst/Reducing Agent NaBH3CN, Na(OAc)3BH, acid catalysts For reductive amination
Purification Silica gel chromatography (hexane–ethyl acetate) Essential for isolating pure product

Research Findings and Yield Analysis

  • Yields for pyrazole ring formation with N-substituted amines range from 36% to 47% under optimized conditions.
  • Ring opening of epoxides with amines under microwave irradiation can improve yields of β-amino alcohol intermediates, which are precursors to the target amine.
  • Solvent choice critically affects reaction selectivity and yield; acetonitrile and toluene suppress unwanted side reactions better than ethanol.
  • The introduction of electron-withdrawing or lipophilic groups on the pyrazole ring influences reactivity and biological activity but is less relevant for the pure synthesis of the target compound.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield Range Notes
Pyrazole ring synthesis Condensation with diketones 2,4-pentanedione, hydrazine derivatives, DMF, 85 °C, 1.5 h 36–47% Moderate yields, scalable
Side chain introduction Reductive amination N-methylpropan-1-amine, NaBH3CN, mild acid, RT Variable High selectivity
Alternative side chain method Epoxide ring opening with amines Epoxide, N-methylamine, microwave, acetonitrile Improved yields Suppresses side reactions

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assignments focus on pyrazole ring protons (δ 2.15–2.23 ppm for methyl groups) and amine protons (δ 1.38 ppm for N-methyl). Discrepancies in chemical shifts may indicate tautomerism or hydrogen bonding .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and confirms stereochemistry. For example, S(6) ring motifs stabilize molecular conformation .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .

Advanced Tip : Cross-validate NMR data with DFT-calculated chemical shifts to resolve ambiguities in proton environments .

How can density functional theory (DFT) calculations be applied to predict the electronic and thermodynamic properties of this compound?

Advanced Research Question

  • Methodology : Use the B3LYP functional with a 6-311G(d,p) basis set to compute:
    • HOMO-LUMO gaps : Predict reactivity and charge transfer behavior (e.g., HOMO localized on pyrazole ring) .
    • Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites via electron density isosurfaces .
    • Thermodynamic Functions : Calculate entropy (ΔS) and enthalpy (ΔH) at varying temperatures to model stability .
  • Validation : Compare DFT-optimized geometries with X-ray crystallographic data to assess accuracy .

What experimental strategies resolve contradictions between spectroscopic and crystallographic data for pyrazole derivatives?

Advanced Research Question

  • Case Study : If NMR suggests rotational freedom in the N-methyl group but crystallography shows rigidity, consider:
    • Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence of signals at elevated temperatures) .
    • DFT Conformational Analysis : Simulate energy barriers for rotation to explain discrepancies .
  • Multi-Technique Synergy : Combine IR (to detect hydrogen bonds) and X-ray (to visualize packing effects) .

How should researchers design in vitro assays to evaluate this compound’s pharmacological potential?

Advanced Research Question

  • Assay Design :
    • Target Selection : Prioritize kinases or GPCRs, as pyrazole derivatives often modulate these targets .
    • Dose-Response Curves : Use concentrations spanning 0.1–100 µM to determine IC₅₀ values .
    • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only groups .
  • Data Interpretation : Correlate bioactivity with DFT-derived reactivity indices (e.g., Mulliken charges) .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Advanced Research Question

  • Environmental Persistence :
    • Hydrolysis/Photolysis Studies : Monitor degradation under varying pH/UV conditions .
    • Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via HPLC retention times .
  • Toxicity Testing :
    • Microbial Assays : Use Vibrio fischeri bioluminescence inhibition to estimate EC₅₀ .
    • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine

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